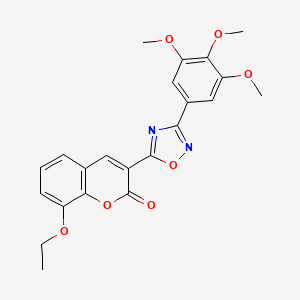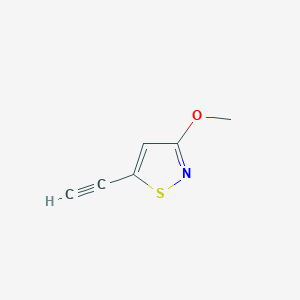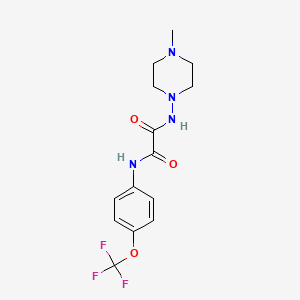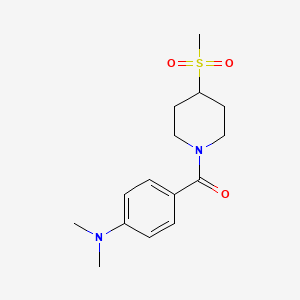
(4-chlorophenyl)(4-nitro-3-propyl-1H-pyrazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-chlorophenyl)(4-nitro-3-propyl-1H-pyrazol-1-yl)methanone, or 4-CPNPM, is a chemical compound that is used in a variety of scientific research applications. It is a synthetic chemical compound with a variety of properties that make it useful for a range of experiments.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation : A study by Ravula et al. (2016) discussed the synthesis of pyrazoline derivatives, including (4-chlorophenyl)(4-nitro-3-propyl-1H-pyrazol-1-yl)methanone, using microwave irradiation methods. The compounds showed significant in vivo anti-inflammatory and in vitro antibacterial activity (Ravula et al., 2016).
Molecular Structure and Antimicrobial Activity : Sivakumar et al. (2021) conducted a study on the molecular structure, spectroscopic, and quantum chemical aspects of a similar compound. They found it to exhibit antibacterial and antifungal effects, supported by molecular docking simulation (Sivakumar et al., 2021).
Anticancer and Antimicrobial Agents : Katariya et al. (2021) synthesized compounds including this chemical structure, which were evaluated for their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute, USA. These compounds also displayed antibacterial and antifungal activities (Katariya et al., 2021).
Potential Antimicrobial and Anticancer Agents : Another study by Hafez et al. (2016) on similar pyrazole derivatives reported that some compounds exhibited higher anticancer activity than the reference drug doxorubicin and also showed antimicrobial activity (Hafez et al., 2016).
Antifungal Activity : Lv et al. (2013) synthesized novel derivatives and found that certain substituents like 4-chlorophenyl showed promising antifungal activity (Lv et al., 2013).
Central Nervous System Depressants : Butler et al. (1984) synthesized a series of compounds including this chemical structure. These compounds demonstrated central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity (Butler et al., 1984).
Anti-Tubercular and Anticancer Activity : Neha et al. (2013) synthesized derivatives for antitubercular activity against Mycobacterium tuberculosis and for anticancer activity against human breast cancer cells (Neha et al., 2013).
Propiedades
IUPAC Name |
(4-chlorophenyl)-(4-nitro-3-propylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-2-3-11-12(17(19)20)8-16(15-11)13(18)9-4-6-10(14)7-5-9/h4-8H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXYYLKWHVMGCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C=C1[N+](=O)[O-])C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2411923.png)
![Tert-butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B2411927.png)






![6-Cyclopropyl-3-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2411939.png)

![(Z)-benzyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2411942.png)
![2-(4-chlorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2411943.png)

![1-[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2411946.png)